molecular formula C6H8ClF2NS B15296848 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride

1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B15296848
M. Wt: 199.65 g/mol
InChI Key: FHZCRPRUZZKGFO-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF2NS It is an aromatic amine that contains a thiophene ring substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiophene ring, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the thiophene ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The methanamine group can then be introduced through a substitution reaction using appropriate amine reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of efficient difluoromethylation reagents and catalysts . The production process would also include purification steps to isolate the desired product and convert it to its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.

    Substitution: The methanamine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiophene derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8ClF2NS

Molecular Weight

199.65 g/mol

IUPAC Name

[3-(difluoromethyl)thiophen-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H7F2NS.ClH/c7-6(8)4-1-2-10-5(4)3-9;/h1-2,6H,3,9H2;1H

InChI Key

FHZCRPRUZZKGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(F)F)CN.Cl

Origin of Product

United States

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